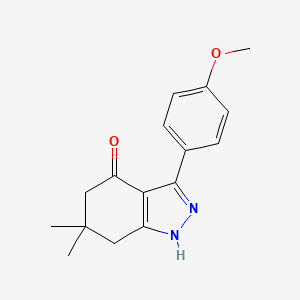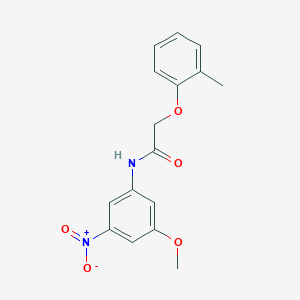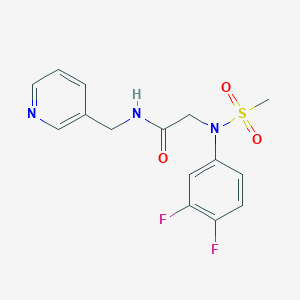
2-propoxyethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propoxyethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound with a complex structure and diverse properties. It belongs to a class of compounds known for their varied applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of similar compounds often involves Hantzsch condensation reactions. For example, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate is synthesized via Hantzsch condensation of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation (MWI) in solvent-free conditions (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through techniques like X-ray diffraction. For instance, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was determined from single-crystal X-ray diffraction data (Ganapathy et al., 2015).
Chemical Reactions and Properties
These compounds are known for their reactivity and potential in forming complex chemical structures. For example, the multidentate hybrid organotellurium ligands and their metal complexes demonstrate the complex reactivity and formation of unique structures (Bali, Singh, Drake, & Light, 2006).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-propoxyethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-4-9-24-10-11-25-19(22)18-13(2)20-17(21)12-15(18)14-7-5-6-8-16(14)23-3/h5-8,15H,4,9-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJXDSQMFWUTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxyethyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5528244.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine](/img/structure/B5528253.png)
![N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5528276.png)


![3-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5528296.png)
![ethyl 4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5528303.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5528319.png)
![1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5528331.png)
![1-(2,3-dihydro-1H-inden-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5528337.png)
![4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5528339.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(1-naphthyl)-4-oxobutanamide hydrochloride](/img/structure/B5528347.png)
![methyl 4,5-dimethoxy-2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5528355.png)
